molecular formula C12H23N3 B14899285 n-((1-Methyl-1h-pyrazol-4-yl)methyl)heptan-4-amine

n-((1-Methyl-1h-pyrazol-4-yl)methyl)heptan-4-amine

Cat. No.: B14899285
M. Wt: 209.33 g/mol
InChI Key: WRMPWKKFOLPABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at the 1-position of the pyrazole ring and a heptan-4-amine moiety attached to the pyrazole ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1-methyl-1H-pyrazole can be formed by reacting hydrazine with acetylacetone.

    Attachment of the Heptan-4-amine Moiety: The heptan-4-amine moiety can be introduced through a nucleophilic substitution reaction. The 1-methyl-1H-pyrazole is reacted with a suitable alkyl halide, such as 4-chloroheptane, in the presence of a base like sodium hydride or potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazol-4-yl)methanamine
  • N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine
  • 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Uniqueness

N-((1-Methyl-1H-pyrazol-4-yl)methyl)heptan-4-amine is unique due to its specific structural features, such as the heptan-4-amine moiety and the methylene bridge connecting it to the pyrazole ring. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]heptan-4-amine

InChI

InChI=1S/C12H23N3/c1-4-6-12(7-5-2)13-8-11-9-14-15(3)10-11/h9-10,12-13H,4-8H2,1-3H3

InChI Key

WRMPWKKFOLPABQ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NCC1=CN(N=C1)C

Origin of Product

United States

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